N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide
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Overview
Description
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. DMTT is a thienyl benzamide derivative that has been synthesized through various methods, each with its own advantages and limitations.
Mechanism Of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide is not fully understood, but it is believed to act as a ligand that binds to metal ions, leading to the formation of a complex that exhibits fluorescence. N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide has also been found to have photocatalytic properties, which may be attributed to its ability to absorb light and generate reactive oxygen species.
Biochemical and physiological effects:
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide has been found to exhibit low toxicity in vitro, making it a potential candidate for use in biological systems. It has also been shown to have anti-cancer properties, with studies suggesting that it may induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide is its ability to act as a fluorescent probe for metal ions, which can be useful in the detection of these ions in biological and environmental samples. However, one of the limitations of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide. Another area of interest is the exploration of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide's potential as a drug candidate for the treatment of cancer and other diseases. Additionally, there is potential for further research on N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide's photocatalytic properties and its applications in organic synthesis.
Synthesis Methods
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide can be synthesized through different methods, including the reaction of 3,4-dimethylphenyl isocyanate with 3-methylthiophene-2,5-dione in the presence of a base, or through the reaction of 3,4-dimethylphenyl isocyanate with 3-methylthiophene-2,5-dione in the presence of an acid. The latter method has been found to be more efficient, with a higher yield of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide has shown potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photocatalyst for organic reactions, and as a potential drug candidate for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-14-5-4-6-17(11-14)20(22)21(19-9-10-25(23,24)13-19)18-8-7-15(2)16(3)12-18/h4-12,19H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZXQZBBLNJJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide |
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